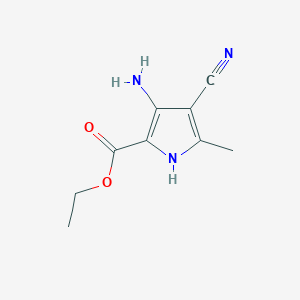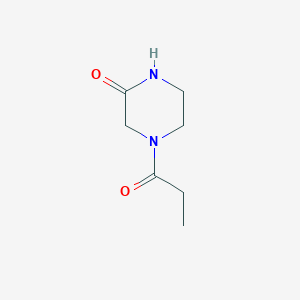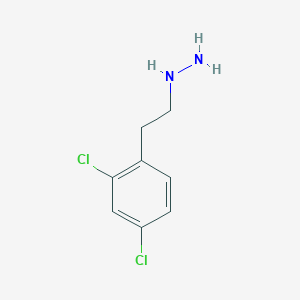
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride
Descripción general
Descripción
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride typically involves the reaction of 4-methylpiperazine with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of thionyl chloride (SOCl2) to convert phenylacetic acid to its corresponding acyl chloride, which then reacts with 4-methylpiperazine to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications in treating conditions such as pain and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar biological activities.
3-(4-Methylpiperazin-1-yl)propanoic acid: A related compound with different structural features and applications.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is unique due to its specific structural features and the presence of both piperazine and phenylacetic acid moieties. This combination imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERSNUPSQGTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)

![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)


![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)


